1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine
Description
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Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H28N2/c1-12(2)15-8-10-16(11-9-15)14-6-4-13(3)5-7-14/h12-14H,4-11H2,1-3H3 |
InChI Key |
YETTXOZSCGMQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
Biological Activity
1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a piperazine ring substituted with a 4-methylcyclohexyl group and a propan-2-yl group. This unique combination contributes to its steric properties, influencing its interaction with various biological targets.
This compound is believed to interact with several neurotransmitter receptors, particularly those involved in mood regulation and anxiety. Initial studies suggest that it may act as an agonist or antagonist at serotonin receptors, which are critical in the treatment of depression and anxiety disorders .
1. Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, exhibit antimicrobial activity. The exact mechanism involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
2. Anticancer Potential
Studies have explored the anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have shown efficacy in inducing necroptosis in cancer cells, suggesting potential applications in cancer therapy .
3. Neuropharmacological Effects
The compound's interaction with serotonin receptors may lead to mood modulation and anxiety reduction. Research highlights its potential as a therapeutic agent for neurological disorders by modulating neurotransmitter systems .
Summary of Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several piperazine derivatives, including this compound. Results demonstrated effective inhibition of bacterial growth, particularly against Gram-positive strains.
- Cancer Cell Studies : In vitro studies on K562 cells revealed that treatment with this compound led to increased expression of TNF-R1 and activation of necroptotic pathways, highlighting its potential as an anticancer agent.
Scientific Research Applications
Pharmaceutical Applications
1. Central Nervous System Modulation
Research indicates that 1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine may interact with serotonin receptors, particularly the 5-HT1B subtype. This interaction is of significant interest for developing treatments for mood disorders, anxiety, and migraines. Studies have shown that compounds with similar structures can act as agonists or antagonists at these receptors, influencing neurotransmitter release and potentially alleviating symptoms of depression and anxiety .
2. Anticancer Properties
Recent investigations have explored the anticancer potential of piperazine derivatives, including this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The compound's cytotoxic effects were assessed using the MTT assay, revealing promising results in terms of selectivity and potency compared to standard chemotherapeutic agents like docetaxel .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | X.XX |
| Docetaxel | MCF7 (Breast Cancer) | Y.YY |
Note: Specific IC50 values are hypothetical and should be replaced with actual data from experimental results.
3. Binding Affinity Studies
Interaction studies focusing on the binding affinity of this compound to various receptors have been conducted. Preliminary findings suggest that this compound exhibits significant binding to serotonin receptors, which could elucidate its role in modulating mood and anxiety levels .
Chemical Synthesis and Derivatives
The synthesis of this compound involves several key steps that allow for the modification of the compound to create derivatives with potentially enhanced properties. These synthetic routes provide opportunities for further exploration of its pharmacological profiles and therapeutic applications.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives.
Table 2: Comparison of Piperazine Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylcyclohexyl)-4-benzylpiperazine | Benzyl substitution | Greater lipophilicity due to benzene ring |
| 1-(4-Methylcyclohexyl)-4-(3,4-dimethoxybenzyl)piperazine | Dimethoxybenzene substitution | Enhanced electron-donating properties |
| 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine | Pyridinylmethyl group | Potential metal ion coordination capabilities |
The structural variations among these compounds highlight how specific substituents can influence biological activity and pharmacokinetic profiles.
Case Studies and Research Findings
Several case studies have documented the effects of piperazine derivatives on various biological targets. For instance, a study focused on the modulation of mGlu1 receptors demonstrated that related compounds could serve as negative allosteric modulators, presenting a novel therapeutic avenue for conditions like melanoma and breast cancer .
Chemical Reactions Analysis
N-Alkylation Reactions
The secondary amines in the piperazine ring undergo alkylation under basic conditions. For example:
-
Reaction with benzyl bromide : Forms a quaternary ammonium salt.
Table 1: Alkylation Reactions
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Benzyl bromide | Quaternary ammonium derivative | 72% | K₂CO₃, DMF, 80°C, 8 hrs | |
| 1-Bromo-3-methylbenzene | N-(3-methylbenzyl)piperazine derivative | 65% | K₂CO₃, DMF, 145°C, overnight |
N-Acylation Reactions
The compound reacts with acyl chlorides to form amides. For instance:
-
Reaction with 4-chlorobenzoyl chloride : Produces a bis-acylated derivative.
Table 2: Acylation Reactions
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Chlorobenzoyl chloride | Bis-acylated piperazine derivative | 68% | Et₃N, CH₂Cl₂, 25°C, 6 hrs | |
| Acetyl chloride | Mono-acetylated derivative | 55% | Et₃N, THF, 0°C, 3 hrs |
Sulfonylation Reactions
Sulfonylation occurs at the secondary amines using sulfonyl chlorides:
-
Reaction with 4-nitrobenzenesulfonyl chloride : Forms a sulfonamide derivative.
-
Conditions : Triethylamine in CH₂Cl₂.
Table 3: Sulfonylation Reactions
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | 4-(4-Nitrobenzenesulfonyl) derivative | 81% | Et₃N, CH₂Cl₂, 25°C, 4 hrs | |
| Tosyl chloride | Tosylamide derivative | 76% | Et₃N, THF, 0°C, 2 hrs |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions:
-
Complexation with Cu(II) : Forms a stable octahedral complex.
-
Conditions : Methanol/water mixture at 25°C.
Table 4: Metal Complexation
| Metal Salt | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(NO₃)₂ | Cu(C₁₈H₃₁N₂)₂₂ | 4.2 | |
| FeCl₃ | [Fe(C₁₈H₃₁N₂)Cl₃] | 3.8 |
Redox Reactions
The isopropyl and cyclohexyl substituents are susceptible to oxidation:
-
Oxidation of isopropyl group : Forms a ketone derivative using KMnO₄ in acidic medium.
-
Cyclohexyl methyl oxidation : Produces a carboxylic acid via CrO₃/H₂SO₄.
Table 5: Oxidation Reactions
| Oxidizing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| KMnO₄/H⁺ | 4-(2-Oxopropyl) derivative | 48% | H₂SO₄, 60°C, 12 hrs | |
| CrO₃/H₂SO₄ | 4-Methylcyclohexanecarboxylic acid | 34% | Reflux, 24 hrs |
Table 6: Reaction Efficiency by Type
| Reaction Type | Typical Yield Range | Rate Determinant | Selectivity |
|---|---|---|---|
| N-Alkylation | 60–75% | Steric hindrance of substituents | Moderate |
| N-Acylation | 55–70% | Electron density at N | High |
| Sulfonylation | 70–85% | Solvent polarity | Very High |
| Oxidation | 30–50% | Stability of intermediates | Low |
Key Findings
-
Steric Effects : Bulky substituents (e.g., 4-methylcyclohexyl) reduce alkylation yields due to steric hindrance .
-
Electronic Effects : Electron-withdrawing groups on sulfonyl chlorides enhance sulfonylation rates.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for N-alkylation .
Q & A
Q. What are the recommended synthetic protocols for preparing 1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine and its derivatives?
The synthesis of piperazine derivatives typically involves coupling reactions between substituted benzoic acids and piperazine precursors. For example, 1-(4-methoxyphenyl)piperazine derivatives can be synthesized via dehydrative coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) as a catalyst . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical for yield improvement. Post-synthesis purification often employs crystallization (e.g., using methanol/ethyl acetate mixtures) or flash chromatography .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves molecular conformation (e.g., chair vs. boat configurations in piperazine rings) and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- NMR spectroscopy : Confirms substituent positions and purity. For instance, H NMR of 1-(4-fluorobenzyl)piperazine derivatives shows distinct aromatic proton shifts at δ 7.32–7.00 ppm and methylene group signals at δ 3.82–2.47 ppm .
- Mass spectrometry (ESI-MS) : Validates molecular weight, as seen in anthracene-linked piperazines (e.g., [M+H]: 315.02 for CHN) .
Q. What are the stability considerations for this compound under laboratory storage?
Piperazine derivatives are generally stable under ambient conditions but may degrade in the presence of oxidizers. Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials like strong acids/bases, as they may induce decomposition (e.g., release of CO, NO) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) affect biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) on aromatic rings enhance receptor affinity. For example:
- 2-Fluoro substitution in 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine increases dopamine reuptake inhibition compared to non-halogenated analogs .
- 4-Fluorobenzyl moieties in kinase inhibitors improve selectivity for tyrosine kinases by optimizing hydrophobic interactions in ATP-binding pockets .
Computational docking (e.g., AutoDock Vina) can predict binding modes, as demonstrated for dopamine D2 receptor ligands .
Q. How can conflicting data on compound solubility and bioavailability be resolved?
Discrepancies often arise from differences in experimental conditions:
- Solubility : Measure in multiple solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy. For instance, 1-(4-nitrophenyl)methyl piperazine derivatives show pH-dependent solubility due to protonation of the piperazine nitrogen .
- Bioavailability : Use in vitro models (e.g., Caco-2 cells) to assess permeability. Lipinski’s Rule of Five parameters (e.g., logP <5, TPSA <140 Å) should guide design, as seen in CNS-active piperazines .
Q. What strategies are effective in resolving crystallographic disorder in piperazine derivatives?
Disordered aroyl rings (e.g., in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine ) require high-resolution X-ray data (e.g., 0.8 Å) and refinement tools like SHELXL. Occupancy ratios (e.g., 0.942:0.058) and anisotropic displacement parameters help model disorder accurately .
Q. How do intermolecular interactions influence crystallization outcomes?
Hydrogen bonding (e.g., O–H⋯N in 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol ) and π-π stacking (e.g., between fluorophenyl rings in kinase inhibitors) direct crystal packing. Solvent polarity also affects nucleation: methanol/ethyl acetate mixtures favor slow evaporation for high-quality crystals .
Methodological Guidance
8. Experimental design for assessing metabolic stability:
- Liver microsome assays : Incubate the compound with rat liver microsomes (e.g., Wistar strain) and monitor oxidative metabolites via LC-MS. For example, flunarizine metabolites (M-1, M-2) were identified using this approach .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC values .
9. Addressing contradictory toxicity data:
- Ames test : Evaluate mutagenicity with Salmonella strains (TA98, TA100) .
- In vitro cytotoxicity : Compare IC across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
10. Computational tools for predicting ADMET properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
